2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one
Description
The compound 2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one is a spirocyclic molecule featuring a cyclohexane ring fused to an isoquinoline scaffold. Key structural attributes include:
- Spiro Junction: The cyclohexane and isoquinoline moieties share a common carbon atom, creating a rigid three-dimensional structure.
- Substituents: 2'-(2-Methoxyethyl): A hydrophilic side chain that may enhance solubility.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) disorders or kinase inhibition.
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-4-(pyrrolidine-1-carbonyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C22H30N2O3/c1-27-16-15-24-20(25)18-10-4-3-9-17(18)19(21(26)23-13-7-8-14-23)22(24)11-5-2-6-12-22/h3-4,9-10,19H,2,5-8,11-16H2,1H3 |
InChI Key |
DRMNIMXVWDHKEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)N4CCCC4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 4' Position
The 4' position is critical for modulating biological activity. Comparisons include:
Key Observations :
Substituent Variations at the 2' Position
The 2'-(2-methoxyethyl) group distinguishes the target from analogs with simpler alkyl or aryl substituents:
Key Observations :
Key Observations :
- The target compound’s safety profile aligns with spirocyclic isoquinoline derivatives, requiring standard lab precautions (e.g., ventilation, gloves) .
- Pyrrolidine-containing compounds () may exhibit higher bioactivity but also greater toxicity risks .
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